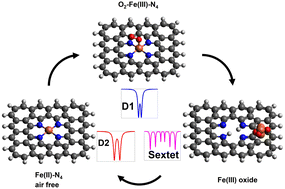Life cycle of single atom catalysts: a Mössbauer study on degradation and reactivation of tetrapyrrolic Fe–N–C powders†‡
Materials Horizons Pub Date: 2023-10-04 DOI: 10.1039/D3MH00308F
Abstract
The degradation of a single-site atomically dispersed, model Fe–N–C powder catalyst with high activity is investigated using cryo-Mössbauer spectroscopy. The results indicate a degradation initiated by an Fe2+ to Fe3+ oxidation due to coordination of oxygen to tetrapyrrolic Fe–N4 sites at atmospheric conditions (change between characteristic doublets) before iron(III) oxide is formed (sextet). Thermal reactivation can be used to restore substantial catalytic activity of aged Fe–N–C powders.


Recommended Literature
- [1] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [2] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry
- [3] Inside front cover
- [4] Salt modified starch: sustainable, recyclable plastics
- [5] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [6] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [7] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
- [8] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [9] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [10] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†

Journal Name:Materials Horizons
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 126840-22-0
-
CAS no.: 147253-67-6
-
CAS no.: 1517-51-7
-
CAS no.: 16096-33-6









